Vidofludimus

Description

Properties

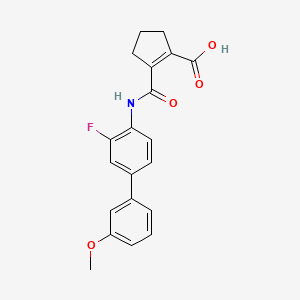

IUPAC Name |

2-[[2-fluoro-4-(3-methoxyphenyl)phenyl]carbamoyl]cyclopentene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO4/c1-26-14-5-2-4-12(10-14)13-8-9-18(17(21)11-13)22-19(23)15-6-3-7-16(15)20(24)25/h2,4-5,8-11H,3,6-7H2,1H3,(H,22,23)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPRDUGXOWVXZLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(CCC3)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431325 | |

| Record name | Vidofludimus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717824-30-1 | |

| Record name | Vidofludimus | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=717824-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vidofludimus | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15446 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vidofludimus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Cyclopentene-1-carboxylic acid, 2-[[(3-fluoro-3'-methoxy[1,1'-biphenyl]-4-yl)amino]carbonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VIDOFLUDIMUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y1PJ3VG81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vidofludimus: A Technical Guide to a Novel Dual-Action Dihydroorotate Dehydrogenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vidofludimus calcium (IMU-838) is an investigational, orally administered small molecule therapy demonstrating a unique dual mechanism of action as a selective inhibitor of dihydroorotate dehydrogenase (DHODH) and a potent activator of the nuclear receptor-related 1 (Nurr1).[1][2] This dual activity positions it as a promising next-generation therapeutic candidate for chronic inflammatory and autoimmune diseases, particularly multiple sclerosis (MS) and inflammatory bowel disease (IBD), by combining targeted immunomodulation with potential neuroprotective effects.[3][4] Unlike first-generation DHODH inhibitors, this compound exhibits high selectivity, which is believed to contribute to its favorable safety and tolerability profile observed in clinical trials to date.[5] This technical guide provides an in-depth review of this compound, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its evaluation.

Introduction

Dihydroorotate dehydrogenase (DHODH) is a critical mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway.[3] This pathway is essential for the synthesis of DNA and RNA, and its upregulation is a hallmark of rapidly proliferating cells, such as activated T and B lymphocytes.[3] Consequently, inhibiting DHODH selectively targets these pathogenic immune cells, inducing metabolic stress and modulating their activity without causing broad immunosuppression.[2]

This compound calcium is a new chemical entity that acts as a highly selective, next-generation DHODH inhibitor.[6] In addition to this primary mechanism, it has been identified as a first-in-class activator of Nurr1, a neuroprotective transcription factor, suggesting a potential to not only reduce inflammation but also to protect against neurodegeneration.[4] It is currently in late-stage clinical development for relapsing and progressive forms of multiple sclerosis and has been investigated for ulcerative colitis.[7][8]

Mechanism of Action

This compound employs a dual mechanism that addresses both the inflammatory and degenerative aspects of neuroimmunological diseases.

Selective DHODH Inhibition

The primary mechanism involves the potent and selective inhibition of the DHODH enzyme.

-

Pyrimidine Starvation: By blocking DHODH, this compound prevents the conversion of dihydroorotate to orotate, a crucial step in the de novo synthesis of pyrimidines.[2]

-

Targeted Immunomodulation: Activated, rapidly proliferating T and B lymphocytes have a high demand for pyrimidines and are heavily reliant on the de novo pathway. Inhibition of DHODH leads to a state of "metabolic stress" in these specific cells, suppressing their proliferation and reducing the secretion of pro-inflammatory cytokines such as IL-17 and IFN-γ.[3][9]

-

Immune System Preservation: Resting or memory immune cells, which utilize the pyrimidine salvage pathway, are largely unaffected. This selectivity allows for a targeted immunomodulatory effect without the broad immunosuppression associated with many traditional therapies.[1][8]

-

Antiviral Effects: Many viruses rely on the host cell's machinery for replication, including the pyrimidine synthesis pathway. DHODH inhibition has been shown to exert a direct antiviral effect, which may be beneficial in conditions like MS where Epstein-Barr virus (EBV) reactivation is implicated.[2]

Nurr1 Activation

A key differentiator for this compound is its ability to activate the transcription factor Nurr1.[1]

-

Neuroprotection: Nurr1 plays a critical role in the development, survival, and function of neurons. Its activation is associated with mitigating neurotoxic mediators produced by microglia and astrocytes.[4]

-

Anti-Neuroinflammatory Effects: By activating Nurr1, this compound may reduce the production of pro-inflammatory cytokines and reactive oxygen species within the central nervous system, contributing to a neuroprotective environment.[4] This mechanism is hypothesized to be responsible for the observed reductions in disability progression, independent of relapse activity.[10]

Quantitative Data Summary

Preclinical and Pharmacokinetic Data

| Parameter | Value | Species/System | Reference |

| DHODH Inhibition | |||

| Relative Potency vs. Teriflunomide | 2.6x more potent | Human DHODH | [9][11] |

| Potency vs. Rat DHODH | 7.5x lower than human | Rat DHODH | [9][11] |

| Potency vs. Mouse DHODH | 64.4x lower than human | Mouse DHODH | [9][11] |

| Nurr1 Activation | |||

| EC50 for Nurr1 | 0.4 (±0.2) µM | Gal4 hybrid reporter gene assay | [12] |

| EC50 for Nur77 | 3.1 (±0.7) µM | Gal4 hybrid reporter gene assay | [12] |

| EC50 for NOR1 | 2.9 (±0.9) µM | Gal4 hybrid reporter gene assay | [12] |

| Pharmacokinetics | |||

| Serum Half-Life (steady state) | ~30 hours | Human | [9] |

| Time to Steady State | 5-8 days | Human | [9] |

| Dosing Regimen | Once daily | Human | [9] |

Clinical Efficacy in Multiple Sclerosis (MS)

| Trial | Phase | Population | Key Findings | Reference |

| EMPhASIS | II | Relapsing-Remitting MS (RRMS) | MRI Lesions (24 wks): - 78% reduction (30 mg) vs. placebo- 74% reduction (45 mg) vs. placebo | [6][13] |

| Disability Worsening (144 wks OLE): - 92.3% free of 12-week CDW- 92.7% free of 24-week CDW | [14] | |||

| CALLIPER | II | Progressive MS (PMS) | 24-Week Confirmed Disability Worsening (CDW): - 20-24% relative risk reduction (overall PMS) vs. placebo- 30-33% relative risk reduction (PPMS subgroup) vs. placebo- 29% risk reduction in patients without Gd+ lesions | [10][15] |

Clinical Efficacy in Ulcerative Colitis (UC)

| Trial | Phase | Population | Key Findings | Reference |

| CALDOSE-1 | IIb | Moderate-to-Severe UC | Maintenance Phase (Week 50): - Clinical Remission: 61.5% (30 mg) vs. 27.8% (placebo)- Showed dose-linear increases in steroid-free remission and endoscopic healing. | [8][16][17] |

| Induction Phase (Week 10): - Did not meet primary endpoint, possibly due to corticosteroid interaction. In patients without concomitant steroids, clinical remission was 12% (VidoCa) vs 4% (placebo). | [13][17] |

Experimental Protocols

The following sections describe generalized methodologies for key experiments used in the evaluation of this compound and other DHODH inhibitors.

In Vitro DHODH Inhibition Assay (Colorimetric)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of a chromogenic substrate.

Principle: Recombinant human DHODH catalyzes the oxidation of dihydroorotate (DHO) to orotate. Electrons from this reaction are transferred via coenzyme Q10 (CoQ10) to the indicator dye 2,6-dichloroindophenol (DCIP). The reduction of blue oxidized DCIP to a colorless form is monitored spectrophotometrically. The rate of absorbance decrease is proportional to DHODH activity.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.

-

Recombinant human DHODH (N-terminal His-tagged, transmembrane domain deleted) is diluted in assay buffer.

-

Substrates: Dihydroorotic acid, Coenzyme Q10.

-

Indicator: DCIP.

-

Test Compound: this compound is serially diluted in DMSO.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of assay buffer containing DHODH enzyme, CoQ10, and DCIP.

-

Add 1 µL of serially diluted this compound or DMSO (vehicle control).

-

Pre-incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 50 µL of dihydroorotic acid solution.

-

Immediately measure the absorbance at 600-650 nm kinetically for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve for each well.

-

Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.[18]

-

T-Lymphocyte Proliferation Assay (MTT-Based)

This assay assesses the antiproliferative effect of this compound on activated T-cells.

Principle: Metabolically active, proliferating cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable, proliferating cells and can be quantified by measuring its absorbance.

Methodology:

-

Cell Preparation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and antibiotics).

-

-

Assay Procedure (96-well plate format):

-

Seed 1x10⁵ PBMCs per well in 100 µL of medium.

-

Add 50 µL of medium containing a T-cell mitogen (e.g., Phytohaemagglutinin (PHA) at 5 µg/mL) to stimulate proliferation. Wells with no mitogen serve as negative controls.

-

Add 50 µL of medium containing serially diluted this compound or vehicle control (DMSO). The final volume in each well is 200 µL.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for an additional 4 hours at 37°C, allowing formazan crystals to form.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

-

Incubate overnight at room temperature in the dark.

-

-

Data Analysis:

-

Read the absorbance at 570 nm using a microplate reader.

-

Subtract the background absorbance from unstimulated cells.

-

Calculate the percentage of proliferation inhibition at each this compound concentration relative to the stimulated vehicle control.

-

Determine the IC50 value by plotting inhibition against inhibitor concentration.[19]

-

Rat Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is the most common animal model for MS, used to evaluate the in vivo efficacy of therapeutic agents.

Principle: EAE is induced in susceptible rat strains (e.g., Lewis rats) by immunization with myelin-derived antigens, such as myelin basic protein (MBP) or spinal cord homogenate, emulsified in Complete Freund's Adjuvant (CFA). This triggers a T-cell-mediated autoimmune response against the central nervous system, leading to inflammation, demyelination, and ascending flaccid paralysis that mimics aspects of MS.

Methodology:

-

Induction of EAE:

-

On Day 0, female Lewis rats (8-10 weeks old) are anesthetized.

-

An encephalitogenic emulsion is prepared by mixing guinea pig spinal cord homogenate (or a specific myelin peptide like MBP) with CFA containing Mycobacterium tuberculosis.

-

Inject 100 µL of the emulsion intradermally, distributed across two sites on the back or into a hind footpad.

-

-

Treatment Protocol:

-

Animals are randomized into treatment and vehicle control groups.

-

This compound is formulated for oral gavage.

-

Treatment begins either prophylactically (e.g., from Day 0) or therapeutically (e.g., upon onset of clinical signs) and is administered once daily. The vehicle control group receives the formulation vehicle.

-

-

Clinical Assessment:

-

Animals are weighed and scored daily for clinical signs of EAE starting around Day 7 post-immunization.

-

A standard EAE scoring scale is used:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness or ataxia

-

3: Complete hind limb paralysis

-

4: Hind limb paralysis with forelimb weakness

-

5: Moribund or death

-

-

The primary endpoint is typically the cumulative disease score or the mean peak disease score.

-

-

Histopathological and Biomarker Analysis:

Conclusion

This compound calcium represents a significant advancement in the development of therapies for autoimmune and neurodegenerative diseases. Its dual mechanism of action, combining selective DHODH inhibition for targeted immunomodulation with Nurr1 activation for potential neuroprotection, offers a novel and comprehensive therapeutic strategy.[2][4] Preclinical data have established its superior potency over first-generation inhibitors, and robust results from Phase II clinical trials in both multiple sclerosis and ulcerative colitis have demonstrated meaningful clinical benefits in reducing inflammatory activity and slowing disability progression.[9][8][14] With a favorable pharmacokinetic and safety profile, this compound is a promising candidate poised to address the complex pathophysiology of these challenging diseases. Ongoing Phase III trials will be crucial in confirming its efficacy and safety for its potential role as a new standard of care.[7]

References

- 1. Immunic Announces That this compound Calcium Acts as Potent Nurr1 Activator, Reinforcing Neuroprotective Potential in Multiple Sclerosis - Immunic Therapeutics [imux.com]

- 2. This compound Calcium - Immunic Therapeutics [imux.com]

- 3. What is this compound calcium used for? [synapse.patsnap.com]

- 4. filecache.investorroom.com [filecache.investorroom.com]

- 5. imux.com [imux.com]

- 6. neurologylive.com [neurologylive.com]

- 7. Immunic, Inc., today announced the presentation of key data at ECTRIMS [imux.com]

- 8. Immunic Presents Data From Phase 2 CALDOSE-1 Trial of this compound Calcium in Ulcerative Colitis at the United European Gastroenterology Week 2023 [prnewswire.com]

- 9. This compound calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 11. researchgate.net [researchgate.net]

- 12. neurologylive.com [neurologylive.com]

- 13. Immunic, Inc. Reports Top-Line Data from Phase 2 CALDOSE-1 Trial of this compound Calcium in Patients with Moderate-to-Severe Ulcerative Colitis and Provides Corporate Update - Immunic Therapeutics [imux.com]

- 14. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 15. Immunic Announces this compound Calcium Reduced Risk of Disability Worsening by 30% in Primary Progressive Multiple Sclerosis Patients from Phase 2 CALLIPER Trial [imux.com]

- 16. This compound Calcium in Patients With Moderate-to-Severe Ulcerative Colitis: A Randomized, Placebo-Controlled, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Calcium in Patients With Moderate-to-Severe Ulcerative Colitis: A Randomized, Placebo-Controlled, Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Lab13 [science.umd.edu]

- 20. Experimental autoimmune encephalomyelitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Lewis Rat Model of Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ime.fraunhofer.de [ime.fraunhofer.de]

An In-depth Technical Guide to the Target Validation of Vidofludimus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vidofludimus calcium (formerly IMU-838) is an orally administered, small-molecule investigational drug under development for the treatment of chronic inflammatory and autoimmune diseases, with a primary focus on multiple sclerosis (MS) and ulcerative colitis (UC).[1][2][3] Developed by Immunic Therapeutics, this compound calcium is a next-generation selective immune modulator that exhibits a unique dual mechanism of action.[4][5][6][7] It not only inhibits the enzyme dihydroorotate dehydrogenase (DHODH), a key player in the metabolism of activated lymphocytes, but also activates the nuclear receptor-related 1 (Nurr1), a transcription factor with significant neuroprotective functions.[1][2][8] This dual activity provides a targeted anti-inflammatory effect on hyperactive immune cells while simultaneously offering the potential for direct neuroprotection, positioning it as a promising candidate for treating the complex pathophysiology of diseases like MS.[2][7][9]

Core Mechanisms of Action

Dihydroorotate Dehydrogenase (DHODH) Inhibition

The primary anti-inflammatory effect of this compound is achieved through the selective inhibition of dihydroorotate dehydrogenase (DHODH).[3][10] DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate.[3][11]

While most cells can utilize the pyrimidine salvage pathway, rapidly proliferating cells, such as activated T and B lymphocytes, have a high demand for pyrimidines to support DNA and RNA synthesis.[2][3] These activated lymphocytes rely heavily on the de novo pathway. By inhibiting DHODH, this compound imposes metabolic stress specifically on these hyperactive, pathogenic immune cells, leading to a reduction in their proliferation and a decrease in the secretion of pro-inflammatory cytokines like IL-17 and IFN-γ.[2][12][13] This targeted approach allows this compound to modulate the aberrant immune response without causing broad immunosuppression, thereby preserving the function of the normal immune system.[2][3]

Preclinical studies have demonstrated that this compound is a potent inhibitor of human DHODH, being 2.6 times more potent than the established DHODH inhibitor, teriflunomide.[12][13]

Nuclear Receptor-Related 1 (Nurr1) Activation

In addition to its immunomodulatory effects, this compound possesses a neuroprotective mechanism through the activation of the Nuclear receptor-related 1 (Nurr1, also known as NR4A2).[1][8][14] Nurr1 is a transcription factor highly expressed in the central nervous system, particularly in dopaminergic neurons, microglia, and astrocytes.[8]

Nurr1 activation is associated with several neuroprotective functions:

-

In Microglia and Astrocytes: It leads to a reduction in the production of pro-inflammatory cytokines and blocks the generation of neurotoxic agents like reactive oxygen species (ROS) and nitric oxide.[1][2]

-

In Neurons: It promotes neuronal survival, differentiation, and enhances neurotransmission.[1][2]

By activating Nurr1, this compound has the potential to directly protect neurons from damage, reduce neuroinflammation, and halt the progression of disability in neurodegenerative diseases like MS.[1][2] This mechanism is distinct from its anti-inflammatory action and offers a complementary therapeutic approach.

Target Validation: Quantitative Data Summary

The dual targets of this compound have been validated through extensive preclinical and clinical studies. The following tables summarize key quantitative findings.

Table 1: Preclinical In Vitro & In Vivo Data

| Parameter | Assay/Model | Finding | Reference |

| DHODH Inhibition | Cell-free human DHODH assay | 2.6 times more potent than teriflunomide | [12][13] |

| T-Cell Proliferation | Human T-lymphocyte proliferation assay | More efficacious inhibition compared to teriflunomide | [12][13] |

| Cytokine Secretion | Activated human T-cells | Dose-dependent inhibition of IL-17 and IFN-γ secretion | [4][12] |

| In Vivo Efficacy | Rat Experimental Autoimmune Encephalomyelitis (EAE) | Dose-dependent reduction in cumulative disease scores | [8] |

| Nurr1 Activation | Nurr1 target gene expression (CNS) | Increased expression of Nurr1 and target gene TH | [4] |

| Neuroprotection Biomarker | EAE Model | Reduced plasma neurofilament light chain (NfL) levels | [15] |

Table 2: Clinical Trial Data (Phase 2 Studies)

| Trial Name (Indication) | Patient Population | Key Endpoint | Result | Reference |

| EMPhASIS (Relapsing-Remitting MS) | RRMS | Cumulative number of combined unique active (CUA) MRI lesions at 24 weeks | ~70% reduction with 30mg and 45mg doses vs. placebo | [16] |

| CALLIPER (Progressive MS) | Progressive MS | 24-week Confirmed Disability Worsening (CDW) | 20% relative risk reduction in overall PMS population vs. placebo | [17] |

| CALLIPER (Progressive MS) | Primary Progressive MS | 24-week Confirmed Disability Worsening (CDW) | 30% relative risk reduction vs. placebo | [17] |

| CALLIPER (Progressive MS) | Biomarker (Serum NfL) | Change in serum neurofilament light chain (NfL) | 22.4% reduction vs. placebo (interim analysis) | [10] |

| CALDOSE-1 (Ulcerative Colitis) | Moderate-to-severe UC | Clinical remission at week 50 (maintenance phase) | Dose-dependent increase in clinical remission rate (P=0.0358) | [18] |

Detailed Experimental Protocols

Cell-Free DHODH Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of DHODH.

-

Objective: To determine the IC50 value of this compound for human DHODH.

-

Materials:

-

Recombinant N-terminally truncated human DHODH enzyme.[8]

-

Substrates: L-dihydroorotate (DHO), Coenzyme Q.

-

Electron acceptor/reporter: 2,6-dichloroindophenol (DCIP).[19]

-

Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100.[20]

-

This compound calcium and control inhibitors (e.g., teriflunomide) at various concentrations.

-

96-well microplate and spectrophotometer.

-

-

Protocol:

-

Prepare serial dilutions of this compound and control compounds in the assay buffer.

-

In a 96-well plate, add the recombinant DHODH enzyme to each well.

-

Add the compound dilutions to the wells and incubate for 20-30 minutes at room temperature to allow for inhibitor binding.[20][21]

-

Initiate the enzymatic reaction by adding the substrates (DHO, Coenzyme Q) and the reporter molecule DCIP.

-

Immediately measure the decrease in absorbance at 600 nm over time. The reduction of the blue DCIP to its colorless form is proportional to DHODH activity.[19]

-

Calculate the initial reaction velocity (V) for each compound concentration.

-

Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[20]

-

Cytokine Measurement by ELISA

This protocol is used to quantify the effect of this compound on the production of key pro-inflammatory cytokines by activated immune cells.

-

Objective: To measure the concentration of cytokines (e.g., IL-17A, IFN-γ) in cell culture supernatants.

-

Principle: The enzyme-linked immunosorbent assay (ELISA) is the gold standard for quantifying single analytes in clinical and research settings.[22][23] A capture antibody specific to the cytokine of interest is coated onto a microplate well. The sample is added, and the cytokine binds to the antibody. A second, enzyme-linked detection antibody is then added, which binds to the captured cytokine, forming a "sandwich." Finally, a substrate is added that reacts with the enzyme to produce a measurable color change, the intensity of which is proportional to the cytokine concentration.[23]

-

Protocol (Sandwich ELISA):

-

Plate Coating: Coat a 96-well microplate with a capture antibody specific for the target cytokine (e.g., anti-human IL-17A). Incubate overnight at 4°C.

-

Washing & Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate. Add standards (known concentrations of recombinant cytokine) and samples (cell culture supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate. Add the biotinylated detection antibody specific for a different epitope on the target cytokine. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate. Add an enzyme conjugate, such as Streptavidin-Horseradish Peroxidase (HRP). Incubate for 20-30 minutes at room temperature.

-

Substrate Addition: Wash the plate. Add a chromogenic substrate (e.g., TMB). Incubate in the dark for 15-30 minutes until a color develops.

-

Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.

-

Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

-

Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to calculate the cytokine concentration in the unknown samples.

-

Phospho-STAT3 Detection Assay

This assay can be used to investigate downstream signaling effects, as STAT3 is an important transcription factor for many cytokines. While not a direct target of this compound, its modulation can indicate broader effects on inflammatory pathways.

-

Objective: To measure the level of STAT3 phosphorylation at Tyrosine 705 (Tyr705) in cell lysates, which is indicative of its activation.[24]

-

Principle: Western Blotting is a common method to detect specific proteins and their phosphorylation status.[24] An alternative, higher-throughput method is a plate-based immunoassay (e.g., HTRF, MSD, or ELISA).[25][26][27] The ELISA-based protocol involves capturing total STAT3 from a cell lysate and then detecting the phosphorylated form with a specific antibody.

-

Protocol (ELISA-based):

-

Cell Culture and Lysis: Culture cells (e.g., human T-cells, monocytes) and treat with stimuli (e.g., cytokines) with or without this compound. Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[24]

-

Protein Quantification: Determine the total protein concentration of each lysate using a compatible protein assay (e.g., BCA).

-

Assay Procedure: a. Add equal amounts of total protein from each cell lysate to wells of a microplate pre-coated with a pan-STAT3 capture antibody. Incubate for 2.5 hours at room temperature. b. Wash the wells to remove unbound proteins. c. Add a detection antibody specific for phosphorylated STAT3 (pTyr705). Incubate for 1-2 hours. d. Wash away the unbound detection antibody. e. Add an HRP-conjugated secondary antibody. Incubate for 1 hour. f. Wash and add a TMB substrate. g. Stop the reaction and measure absorbance at 450 nm.

-

Normalization (Optional but Recommended): In parallel wells, use a pan-STAT3 detection antibody instead of the phospho-specific one to measure the total amount of STAT3 captured. The phospho-STAT3 signal can then be normalized to the total STAT3 signal to account for differences in cell number or protein loading.

-

Conclusion

The target validation for this compound calcium is supported by a robust body of preclinical and clinical evidence. Its dual mechanism of action—inhibiting DHODH to selectively target proliferating, pathogenic lymphocytes and activating Nurr1 to provide direct neuroprotection—presents a compelling and multifaceted therapeutic strategy. Quantitative data from enzymatic assays, cell-based functional studies, animal models, and human clinical trials consistently demonstrate its efficacy in modulating the immune system and its potential to protect the central nervous system. These validated targets underscore the promise of this compound calcium as a next-generation oral therapy for autoimmune and neurodegenerative diseases.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound Calcium - Immunic Therapeutics [imux.com]

- 3. What is this compound calcium used for? [synapse.patsnap.com]

- 4. Immunic Presents Key this compound Calcium Data at the 40th Congress of ECTRIMS, Highlighting Its Therapeutic Potential in Multiple Sclerosis [prnewswire.com]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. Immunic Announces First Patient Enrolled in Investigator-Sponsored Phase 2 Clinical Trial of this compound Calcium in Patients with Post COVID Syndrome - BioSpace [biospace.com]

- 7. Immunic Reports New, Positive Long-Term Open-Label Extension Data From Phase 2 EMPhASIS Trial of this compound Calcium in Relapsing-Remitting Multiple Sclerosis [prnewswire.com]

- 8. imux.com [imux.com]

- 9. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 10. This compound calcium | MS Trust [mstrust.org.uk]

- 11. A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Immunic, Inc., today announced the presentation of key data at ECTRIMS [imux.com]

- 16. Safety and Dose-Response of this compound Calcium in Relapsing Multiple Sclerosis: Extended Results of a Placebo-Controlled Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Immunic Announces this compound Calcium Reduced Risk of Disability Worsening by 30% in Primary Progressive Multiple Sclerosis Patients from Phase 2 CALLIPER Trial [imux.com]

- 18. This compound Calcium in Patients With Moderate-to-Severe Ulcerative Colitis: A Randomized, Placebo-Controlled, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. droracle.ai [droracle.ai]

- 23. Conceptual and methodological issues relevant to cytokine and inflammatory marker measurements in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 25. revvity.com [revvity.com]

- 26. mesoscale.com [mesoscale.com]

- 27. Development and utilization of activated STAT3 detection assays for screening a library of secreted proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Vidofludimus Calcium: A Dual-Action Immunomodulator

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Vidofludimus calcium (formerly IMU-838) is an orally administered, second-generation small molecule inhibitor of dihydroorotate dehydrogenase (DHODH) with a novel, dual mechanism of action. In addition to its potent immunomodulatory effects via DHODH inhibition, it also functions as an activator of the neuroprotective transcription factor Nuclear Receptor Related 1 (Nurr1). This technical guide provides a comprehensive overview of the preclinical research on this compound calcium, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action and experimental workflows. The preclinical data package supports its development for autoimmune diseases, particularly multiple sclerosis (MS) and inflammatory bowel disease (IBD), by demonstrating a favorable efficacy and safety profile.

Mechanism of Action

This compound calcium exerts its therapeutic effects through a unique dual mechanism, targeting both immune-driven inflammation and neurodegeneration.

-

DHODH Inhibition: this compound calcium is a highly potent inhibitor of the mitochondrial enzyme DHODH, a key enzyme in the de novo pyrimidine synthesis pathway.[1] Proliferating immune cells, such as activated T and B lymphocytes, have a high demand for pyrimidines to support DNA and RNA synthesis and rely heavily on this pathway.[2] By inhibiting DHODH, this compound calcium selectively induces metabolic stress in these hyperactive immune cells, leading to a reduction in their proliferation and effector functions, including the secretion of pro-inflammatory cytokines like IL-17 and IFN-γ.[3] This targeted action leaves largely unaffected other immune cells, allowing for a normal immune response to pathogens.[4]

-

Nurr1 Activation: Uniquely among DHODH inhibitors, this compound calcium also acts as a potent agonist of Nurr1, a transcription factor crucial for the development, maintenance, and survival of dopaminergic neurons.[5] Nurr1 activation is associated with direct neuroprotective effects and has been shown to reduce neuroinflammation by modulating microglial and astrocytic activity.[6][7] This aspect of its mechanism is particularly relevant for its potential application in neurodegenerative diseases like progressive MS.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. Safety, Tolerability and Pharmacokinetics of this compound calcium (IMU-838) After Single and Multiple Ascending Oral Doses in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis [pubmed.ncbi.nlm.nih.gov]

- 4. Safety and Dose-Response of this compound Calcium in Relapsing Multiple Sclerosis: Extended Results of a Placebo-Controlled Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. imux.com [imux.com]

- 6. Immunic Announces this compound Calcium Reduced Risk of Disability Worsening by 30% in Primary Progressive Multiple Sclerosis Patients from Phase 2 CALLIPER Trial [imux.com]

- 7. Immunic's this compound Calcium Shows Promise in Multiple Sclerosis Treatment [trial.medpath.com]

- 8. This compound calcium | MS Trust [mstrust.org.uk]

Vidofludimus: A Dual-Mechanism Approach in Multiple Sclerosis Research

Introduction

Vidofludimus calcium (IMU-838) is an investigational, orally administered small molecule drug currently in late-stage clinical development for the treatment of both relapsing and progressive forms of multiple sclerosis (MS).[1][2][3] Developed by Immunic, Inc., this compound presents a novel, first-in-class dual mechanism of action that combines anti-inflammatory, anti-viral, and neuroprotective effects.[3][4] This technical guide provides an in-depth overview of this compound, summarizing key preclinical and clinical research findings, experimental methodologies, and the signaling pathways central to its therapeutic potential.

Core Mechanism of Action

This compound operates through two primary, distinct mechanisms: the inhibition of dihydroorotate dehydrogenase (DHODH) and the activation of the nuclear receptor-related 1 protein (Nurr1).[4][5][6]

-

DHODH Inhibition (Anti-inflammatory and Anti-viral Effects): this compound is a selective, next-generation inhibitor of DHODH, a key mitochondrial enzyme essential for the de novo synthesis of pyrimidines.[7][8] Highly proliferative cells, such as activated T and B lymphocytes that drive the inflammatory pathology in MS, are heavily reliant on this pathway for DNA and RNA synthesis.[7][9][10] By inhibiting DHODH, this compound induces metabolic stress in these hyperactive immune cells, leading to a reduction in their proliferation and a decrease in the production of pro-inflammatory cytokines like IL-17 and IFN-γ.[8] This targeted immunomodulation does not affect resting or normal-acting immune cells, which can utilize the DHODH-independent salvage pathway for their pyrimidine needs, thus avoiding broad immunosuppression.[8][9] Furthermore, DHODH inhibition has been shown to exert a broad-spectrum anti-viral effect, which is particularly relevant given the established link between Epstein-Barr Virus (EBV) and MS.[1][2]

-

Nurr1 Activation (Neuroprotective Effects): A unique characteristic of this compound is its ability to activate Nurr1 (also known as NR4A2), a nuclear receptor highly expressed in neurons and glial cells, including microglia.[1][4][6] Nurr1 activation is associated with direct neuroprotective properties.[10] In microglia, the brain's resident immune cells, Nurr1 activation reduces the production of pro-inflammatory cytokines and blocks neurotoxic substances.[4] In neurons, it may promote neuronal survival and differentiation.[4][10] This mechanism is believed to contribute to slowing disability progression, potentially addressing the chronic inflammation and neurodegeneration characteristic of progressive MS and progression independent of relapse activity (PIRA).[1][5]

Signaling Pathways and Experimental Workflows

The dual mechanism of this compound can be visualized through its impact on distinct cellular pathways.

Clinical Development and Data

This compound has been investigated in a series of clinical trials for both relapsing-remitting MS (RRMS) and progressive MS (PMS).

Experimental Protocols: Key Phase 2 & 3 Trials

-

EMPhASIS Trial (Phase 2, RRMS):

-

Design: A double-blind, placebo-controlled trial that randomized 268 patients with active RRMS to receive placebo or this compound calcium at doses of 10 mg, 30 mg, or 45 mg once daily for 24 weeks.[11][12][13]

-

Inclusion Criteria: Patients aged 18-55 with a diagnosis of RRMS, having experienced at least one relapse in the last 12 months or two in the last 24 months, and showing at least one gadolinium-enhancing (Gd+) lesion in the last 6 months.[11]

-

Primary Endpoint: The cumulative number of combined unique active (CUA) MRI lesions at week 24.[12][13]

-

Status: Completed, with an ongoing open-label extension.[9]

-

-

CALLIPER Trial (Phase 2, Progressive MS):

-

Design: A double-blind, placebo-controlled trial that randomized 467 adults with progressive forms of MS (PPMS and SPMS) to receive either 45 mg of this compound calcium or a placebo daily for up to 120 weeks.[14][15]

-

Primary Endpoint: While the primary endpoint was whole brain atrophy, key secondary and exploratory endpoints focused on disability progression, including the time to 24-week confirmed disability worsening (24wCDW).[16]

-

Status: Top-line data reported in April 2025.[1]

-

-

ENSURE Program (Phase 3, Relapsing MS):

-

Design: Two identical, multicenter, randomized, double-blind, placebo-controlled trials (ENSURE-1 and ENSURE-2) enrolling over 2,200 adults with relapsing MS.[14][17] Participants are randomized to receive a daily 30 mg dose of this compound calcium or a placebo for up to 1.4 years.[14]

-

Status: Fully enrolled; top-line data are anticipated by the end of 2026.[1][14]

-

Data Presentation: Efficacy and Safety

Quantitative data from the key clinical trials are summarized below.

Table 1: Efficacy Data from Phase 2 EMPhASIS Trial (RRMS) at 24 Weeks

| Endpoint | Placebo (n=81) | This compound 30 mg (n=71) | This compound 45 mg (n=69) |

| Mean Cumulative CUA Lesions[12][13] | 5.8 - 13.2 | 1.4 | 1.7 - 2.4 |

| Reduction vs. Placebo [11][13] | - | ~70% (p < 0.0001) | ~62% (p = 0.0002) |

| Patients with Confirmed Disability Worsening[12] | 3.7% (3 patients) | \multicolumn{2}{c | }{1.6% (3 patients across all doses)} |

Table 2: Efficacy Data from Phase 2 CALLIPER Trial (Progressive MS)

| Endpoint | Patient Population | Result vs. Placebo |

| Relative Risk Reduction of 24-Week Confirmed Disability Worsening (24wCDW) | Overall PMS (n=467)[19] | 20% Reduction |

| Primary Progressive MS (PPMS) (n=152)[17][19] | 30% Reduction | |

| Non-Active Secondary Progressive MS (naSPMS) (n=268)[17][19] | 15% Reduction | |

| Patients without Gd+ Lesions at Baseline[5][14] | 34% Reduction | |

| 24-Week Confirmed Disability Improvement (24wCDI) [20] | Overall PMS | Over two-fold higher probability (p = 0.034) [16] |

Table 3: Safety and Tolerability Profile

| Trial | Adverse Event Data |

| EMPhASIS (RRMS) | Treatment-emergent adverse events (TEAEs) occurred in 43% of placebo patients vs. 37% in patients receiving any this compound dose.[12] The incidence of liver enzyme elevations and infections was similar between groups.[9][12] No new safety signals were observed.[12] |

| CALLIPER (PMS) | Favorable safety and tolerability profile confirmed, with no new safety signals.[19] TEAEs were reported in 69.4% of the this compound group vs. 68.5% in the placebo group.[19] Serious adverse events were infrequent and similar between arms (8.1% vs. 6.5%).[19] |

Commonly reported side effects in studies include hair thinning, fatigue, rash, and urinary tract infections.[2]

Conclusion and Future Directions

This compound calcium is a promising oral therapy for multiple sclerosis, distinguished by its dual mechanism that addresses both the inflammatory and neurodegenerative aspects of the disease. Clinical data from Phase 2 trials have demonstrated significant effects on reducing MRI lesion activity in RRMS and, notably, on slowing disability progression in PMS, including in patients without active inflammation.[5][11] The favorable safety profile observed to date further enhances its potential as a long-term treatment option.[1][19]

The ongoing Phase 3 ENSURE program will be crucial in confirming the efficacy of this compound for relapsing MS, with results expected by the end of 2026.[1] The positive data from the CALLIPER trial support advancing this compound into a Phase 3 program for progressive MS, a patient population with high unmet medical need.[20] If successful, this compound could offer a unique therapeutic approach that targets multiple drivers of MS pathology, potentially providing benefits across the full spectrum of the disease.

References

- 1. This compound Calcium - Immunic Therapeutics [imux.com]

- 2. This compound calcium | MS Trust [mstrust.org.uk]

- 3. Immunic Announces this compound Calcium Reduced Risk of Disability Worsening by 30% in Primary Progressive Multiple Sclerosis Patients from Phase 2 CALLIPER Trial [imux.com]

- 4. Immunic's this compound Calcium Shows Promise in Multiple Sclerosis Treatment [trial.medpath.com]

- 5. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 6. imux.com [imux.com]

- 7. What is this compound calcium used for? [synapse.patsnap.com]

- 8. The Selective Oral Immunomodulator this compound in Patients with Active Rheumatoid Arthritis: Safety Results from the COMPONENT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. neurologylive.com [neurologylive.com]

- 10. youtube.com [youtube.com]

- 11. Safety and Dose-Response of this compound Calcium in Relapsing Multiple Sclerosis: Extended Results of a Placebo-Controlled Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Safety and Dose-Response of this compound Calcium in Relapsing Multiple Sclerosis: Extended Results of a Placebo-Controlled Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A double‐blind, randomized, placebo‐controlled phase 2 trial evaluating the selective dihydroorotate dehydrogenase inhibitor this compound calcium in relapsing‐remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 15. clinicaltrials.eu [clinicaltrials.eu]

- 16. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]

- 17. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 18. clinicaltrials.eu [clinicaltrials.eu]

- 19. Immunic Announces this compound Calcium Reduced Risk of Disability Worsening by 30% in Primary Progressive Multiple Sclerosis Patients from Phase 2 CALLIPER Trial [prnewswire.com]

- 20. Immunic, Inc., today announced the presentation of key data at ECTRIMS [imux.com]

Vidofludimus (IMU-838): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vidofludimus (IMU-838) is an orally administered, second-generation small molecule drug candidate under development by Immunic Therapeutics for the treatment of chronic inflammatory and autoimmune diseases, with a primary focus on multiple sclerosis (MS).[1] It represents a novel therapeutic approach by uniquely combining two distinct mechanisms of action: the inhibition of dihydroorotate dehydrogenase (DHODH) and the activation of the nuclear receptor related 1 (Nurr1).[1][2] This dual functionality positions this compound to not only exert anti-inflammatory and antiviral effects but also to potentially offer direct neuroprotection, addressing a critical unmet need in the management of progressive forms of MS.[3]

Discovery and Development

Immunic Therapeutics acquired the immunology programs, including this compound (then known as IMU-838), from 4SC AG in 2016.[1] Since then, Immunic has advanced the compound through a comprehensive development program, including preclinical studies and multiple clinical trials. This compound calcium is the salt form of the active moiety, this compound.[2]

Mechanism of Action

This compound operates through a dual mechanism of action, targeting both inflammation and neurodegeneration.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

This compound is a potent and selective inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), with a reported IC50 of 160 nM.[1][4] DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, including activated T and B lymphocytes.[4][5] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to metabolic stress in these highly active immune cells.[6] This selectively impairs their proliferation and reduces the production of pro-inflammatory cytokines such as IL-17 and IFN-γ, without causing broad immunosuppression.[7][8][9] This targeted immunomodulation is a key differentiator from first-generation DHODH inhibitors.[8]

dot

Caption: DHODH Inhibition by this compound.

Nuclear Receptor Related 1 (Nurr1) Activation

In addition to its immunomodulatory effects, this compound is a potent activator of the nuclear receptor related 1 (Nurr1), a transcription factor crucial for the development, maintenance, and survival of dopaminergic neurons.[2][10] Nurr1 activation has been shown to exert neuroprotective and anti-inflammatory effects within the central nervous system.[11][12] By activating Nurr1, this compound may promote neuronal survival, reduce oxidative stress, and enhance the myelination of neurons through the induction of brain-derived neurotrophic factor (BDNF).[11][12] This mechanism is believed to contribute to the observed reduction in disability progression in clinical trials.[12]

Caption: Workflow for DHODH Inhibition Assay.

Cytokine Release from Activated Peripheral Blood Mononuclear Cells (PBMCs)

-

Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Stimulation: PBMCs are stimulated with a mitogen such as Phytohaemagglutinin (PHA) or Lipopolysaccharide (LPS) to induce activation and cytokine production. [7][13]* General Protocol:

-

Isolated PBMCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum.

-

Cells are treated with varying concentrations of this compound for a specified pre-incubation period.

-

The cells are then stimulated with PHA or LPS and incubated for a period of time (e.g., 24-48 hours). [7] 4. The cell culture supernatant is collected by centrifugation.

-

The concentrations of cytokines of interest (e.g., IL-17, IFN-γ, TNF-α, IL-6) in the supernatant are quantified using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA). [7][13] 6. The IC50 for cytokine inhibition is calculated from the dose-response curve.

-

-

Controls: Unstimulated cells and stimulated cells treated with vehicle serve as negative and positive controls, respectively.

dot

Caption: Workflow for Cytokine Release Assay.

Rat Experimental Autoimmune Encephalomyelitis (EAE) Model

-

Animal Model: The Dark Agouti (DA) rat is a commonly used strain for inducing EAE, a model that mimics many aspects of human multiple sclerosis. [14]* Induction of EAE: EAE is typically induced by immunization with a spinal cord homogenate or a specific myelin antigen, such as myelin oligodendrocyte glycoprotein (MOG), emulsified in Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA). [14][15]* General Protocol:

-

Female DA rats are immunized via subcutaneous injection with the prepared encephalitogenic emulsion.

-

Animals are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5 or higher, reflecting the severity of paralysis (e.g., 0 = no signs, 1 = tail limpness, 2 = hind limb weakness, 3 = hind limb paralysis, etc.). [14] 3. Body weight is also monitored daily as an indicator of disease progression.

-

Treatment with this compound (administered orally, e.g., by gavage) or vehicle is initiated upon the onset of clinical signs or prophylactically.

-

The primary endpoint is the cumulative disease score over the course of the experiment. Secondary endpoints can include body weight changes, histological analysis of the central nervous system for inflammation and demyelination, and ex vivo analysis of immune cell responses.

-

-

Controls: A vehicle-treated group and a positive control group (e.g., treated with another immunomodulatory drug) are included in the study design.

dot

Caption: Workflow for Rat EAE Model.

Conclusion

This compound (IMU-838) is a promising oral therapeutic candidate with a novel dual mechanism of action that addresses both the inflammatory and neurodegenerative aspects of multiple sclerosis. Its selective inhibition of DHODH offers a targeted approach to immunomodulation, while its activation of Nurr1 presents a potential pathway for neuroprotection. The comprehensive preclinical and clinical data gathered to date support its continued development as a potential new treatment option for patients with MS and other chronic inflammatory and autoimmune diseases. The ongoing Phase 3 ENSURE trials will be critical in further defining the efficacy and safety profile of this innovative molecule.

References

- 1. This compound calcium | DHODH inhibitor | Probechem Biochemicals [probechem.com]

- 2. Safety, Tolerability and Pharmacokinetics of this compound calcium (IMU-838) After Single and Multiple Ascending Oral Doses in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. imux.com [imux.com]

- 4. DHODH inhibition alters T cell metabolism limiting acute graft-versus-host disease while retaining graft-versus-leukemia response [astct.org]

- 5. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 6. The Selective Oral Immunomodulator this compound in Patients with Active Rheumatoid Arthritis: Safety Results from the COMPONENT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. imux.com [imux.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]

- 12. neurologylive.com [neurologylive.com]

- 13. Immunic, Inc. today announced the presentation of key data at the 40th Congress of the European Committee for Treatment and Research in Multiple Sclerosis (ECTRIMS) [imux.com]

- 14. redoxis.se [redoxis.se]

- 15. MOG administration [bio-protocol.org]

Vidofludimus: A Technical Guide to its Anti-inflammatory and Antiviral Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vidofludimus calcium (formerly IMU-838) is an orally administered, next-generation small molecule therapy under investigation for chronic inflammatory and autoimmune diseases, most notably multiple sclerosis (MS) and ulcerative colitis (UC).[1][2] Its therapeutic potential stems from a dual mechanism of action: the selective inhibition of dihydroorotate dehydrogenase (DHODH) and the activation of the neuroprotective transcription factor Nuclear Receptor Related 1 (Nurr1).[2][3][4][5] This guide provides an in-depth technical overview of the anti-inflammatory and antiviral effects of this compound, presenting key quantitative data, experimental methodologies, and visual representations of its core mechanisms.

Core Mechanisms of Action

This compound exerts its effects through two primary, distinct molecular pathways.

Anti-inflammatory and Immunomodulatory Effects

The principal anti-inflammatory action of this compound is mediated by the potent and selective inhibition of the mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH).[1][3][6]

-

DHODH Inhibition: DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][7]

-

Selective Targeting of Proliferating Lymphocytes: Unlike most cell types which can utilize pyrimidine salvage pathways, rapidly proliferating, metabolically activated T and B lymphocytes are heavily dependent on the de novo pathway to meet their high demand for nucleotides.[1][2] By inhibiting DHODH, this compound induces metabolic stress specifically in these hyperactive immune cells.[3][8]

-

Downstream Effects: This metabolic stress leads to a reduction in the proliferation of pathogenic lymphocytes and a decrease in the secretion of pro-inflammatory cytokines, such as IL-17 and IFN-γ, without causing broad immunosuppression.[1][9][10] This selective action allows normal immune functions, like fighting infections, to remain largely unaffected.[4][5]

-

Nurr1 Activation: Independently of its DHODH activity, this compound is a potent activator of Nurr1, a transcription factor crucial for neuroprotection.[2][3][5] In glial cells (microglia and astrocytes), Nurr1 activation reduces the production of pro-inflammatory cytokines and neurotoxic agents like reactive oxygen species and nitric oxide.[2][3] This mechanism is particularly relevant for its therapeutic potential in neurodegenerative diseases like MS.[2][3]

Antiviral Effects

The DHODH inhibitory mechanism also confers broad-spectrum antiviral activity.[3][11] Virus-infected host cells, much like activated lymphocytes, become highly metabolically active and depend on the de novo pyrimidine synthesis pathway for viral replication (both RNA and DNA viruses).[3][8]

By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines available to the virus, effectively "starving" it of the necessary building blocks for replication.[8] This host-targeting antiviral strategy is promising due to its broad applicability across numerous viruses and a potentially lower risk of developing viral resistance.[7][11][12] In vitro studies have demonstrated this compound's activity against a range of viruses, including Epstein-Barr virus (EBV), SARS-CoV-2, cytomegalovirus (CMV), and hepatitis C virus (HCV).[3][8][11]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical investigations of this compound.

Table 1: Preclinical In Vitro Efficacy

| Parameter | Target/Virus | Value | Notes | Source |

| DHODH Inhibition | Human DHODH | 2.6x more potent than teriflunomide | Comparison of DHO oxidation inhibition. | [9] |

| Human DHODH (IC₅₀) | 160 nM | For the active moiety, this compound. | [11] | |

| Cytokine Inhibition | IL-17 & IFN-γ Release (IC₅₀) | ~5–8 μM | In stimulated human lymphocytes. | [13] |

| Antiviral Activity | SARS-CoV-2 (EC₅₀) | 7.6 ± 5.8 µM | In Vero cells. | [8] |

| SARS-CoV-2 (CC₅₀) | >100 µM | Cytotoxicity in Vero cells. | [8] |

Table 2: Clinical Efficacy in Multiple Sclerosis (Phase 2 Trials)

| Trial | Endpoint | Placebo | 10 mg | 30 mg | 45 mg | Source |

| EMPhASIS (RRMS) | Cumulative Unique Active (CUA) Lesions at 24 weeks | 5.8 | 5.9 | 1.4 | 1.7 | [14] |

| Placebo-Adjusted Reduction in Gadolinium-Enhancing (Gd+) Lesions at 24 weeks | - | 13% | 78% | 74% | [3][14] | |

| Change in Serum Neurofilament Light Chain (NfL) from Baseline to 24 weeks | +6.5% | - | -17.0% | -20.5% | [13] | |

| 24-week Confirmed Disability Worsening (CDW) | 3.7% | \multicolumn{3}{c | }{1.6% (any dose group)} | [14][15] | ||

| CALLIPER (PMS) | Reduction in Risk of 24-week CDW | - | - | - | 20%-24% | [16][17] |

| Reduction in Annualized Rate of Thalamic Brain Volume Loss | - | - | - | 20% | [16] | |

| Yearly Rate of Percent Brain Volume Change (Primary Endpoint) | - | - | - | 5% (modest benefit) | [16] |

Table 3: Clinical Efficacy in Ulcerative Colitis (Phase 2 CALDOSE-1 Trial)

| Population | Endpoint (Week 10) | Placebo | This compound (30mg or 45mg) | Notes | Source |

| Total Population | Clinical Remission | 14% | 14% | Primary endpoint not met, potential interference with corticosteroids. | [18] |

| No Concomitant Corticosteroids | Clinical Remission | 4% | 12% | Suggests activity in this sub-population. | [18] |

| Maintenance Phase | Clinical Remission (Week 50) | - | Dose-dependent increases observed | Statistically significant (P=0.0358) increase in remission rates. | [18] |

Key Experimental Protocols

In Vitro Cytokine Inhibition Assay

This protocol assesses the potency of this compound in inhibiting cytokine release from activated immune cells.

-

Cell Isolation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Cell Culture & Stimulation: PBMCs are cultured in a suitable medium. To induce a pro-inflammatory state and cytokine secretion, cells are stimulated with a mitogen, such as Phytohaemagglutinin (PHA).

-

Treatment: Concurrently with stimulation, cells are treated with varying concentrations of this compound or a comparator compound (e.g., teriflunomide). A vehicle control (placebo) is also included.

-

Incubation: The cells are incubated for a period sufficient for cytokine production, typically 24 to 48 hours.

-

Cytokine Quantification: After incubation, the cell culture supernatant is collected. The concentrations of key pro-inflammatory cytokines, such as IL-17 and IFN-γ, are measured using a multiplex immunoassay, like a Luminex assay, or standard ELISA.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting cytokine levels against drug concentration and fitting the data to a dose-response curve.

In Vitro SARS-CoV-2 Antiviral Assay

This protocol determines the efficacy of this compound in inhibiting viral replication in a cell culture model.

-

Cell Seeding: A susceptible cell line (e.g., Vero E6 cells) is seeded into multi-well plates and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with a serial dilution of this compound for a short period (e.g., 1-2 hours) before infection.

-

Infection: The culture medium containing the drug is removed, and the cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubation: After an adsorption period, the viral inoculum is removed, and fresh medium containing the corresponding drug concentrations is added. The plates are incubated for 24-48 hours to allow for viral replication.

-

Quantification of Viral Replication: The antiviral effect is measured using one or more methods:

-

RT-qPCR: RNA is extracted from the cell supernatant or cell lysate to quantify viral RNA copies.

-

Viral Yield Reduction Assay: The supernatant is collected and serially diluted to infect fresh cells, and the number of infectious virus particles is determined by plaque assay or TCID₅₀.

-

Immunofluorescence/In-Cell ELISA: Cells are fixed, permeabilized, and stained with antibodies against a viral protein (e.g., Nucleocapsid) to quantify viral antigen production.

-

-

Data Analysis: The half-maximal effective concentration (EC₅₀) is determined by plotting the percentage of viral inhibition against the drug concentration. A parallel cytotoxicity assay is run to determine the half-cytotoxic concentration (CC₅₀) and calculate the selectivity index (SI = CC₅₀/EC₅₀).[8]

EMPhASIS Phase 2 Clinical Trial Protocol (Cohort 1)

This protocol outlines the design of a key clinical trial in Relapsing-Remitting Multiple Sclerosis (RRMS).

-

Study Design: A double-blind, randomized, placebo-controlled, parallel-group trial.[13]

-

Patient Population: Adults (18–55 years) with a diagnosis of RRMS, experiencing at least two relapses in the last two years or one in the last year.[13][14]

-

Randomization: Patients were randomly assigned in a 1:1:1 ratio to one of three treatment arms.[13]

-

Treatment Arms:

-

This compound Calcium 30 mg (oral, once daily)

-

This compound Calcium 45 mg (oral, once daily)

-

Placebo (oral, once daily)

-

-

Treatment Duration: 24 weeks.[13]

-

Primary Endpoint: The cumulative number of combined unique active (CUA) MRI lesions up to week 24, comparing the 45 mg dose to placebo.[13] CUA lesions include new or enlarging T2 lesions and gadolinium-enhancing (Gd+) T1 lesions.

-

Key Secondary Endpoints:

Conclusion

This compound calcium presents a targeted and multifaceted approach to treating autoimmune and inflammatory diseases. Its primary mechanism, the selective inhibition of DHODH, effectively modulates the hyperactive lymphocytes driving disease pathology while largely sparing the normal immune system.[1][3] This leads to potent anti-inflammatory effects, as demonstrated by the significant reduction of MRI lesions and disability progression markers in clinical trials for multiple sclerosis.[3][14] Furthermore, this same mechanism provides a broad-spectrum antiviral capacity by depleting the nucleotide resources required for viral replication.[3][8] The additional, independent activation of the Nurr1 transcription factor offers a potential for direct neuroprotection, a highly desirable feature for treating neurodegenerative conditions.[2][3] The comprehensive data gathered to date supports this compound as a promising therapeutic candidate with a favorable safety and tolerability profile.[10] Ongoing Phase 3 trials will be critical in further defining its role in the clinical landscape.[3][17]

References

- 1. What is this compound calcium used for? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound Calcium - Immunic Therapeutics [imux.com]

- 4. Immunic Announces First Patient Enrolled in Investigator-Sponsored Phase 2 Clinical Trial of this compound Calcium in Patients with Post COVID Syndrome - BioSpace [biospace.com]

- 5. Immunic Announces That this compound Calcium Acts as Potent Nurr1 Activator, Reinforcing Neuroprotective Potential in Multiple Sclerosis [prnewswire.com]

- 6. Immunic’s this compound reports mixed data for ulcerative colitis - Clinical Trials Arena [clinicaltrialsarena.com]

- 7. Synthesis and Characterization of DHODH Inhibitors Based on the this compound Scaffold with Pronounced Anti-SARS-CoV-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. IMU-838, a Developmental DHODH Inhibitor in Phase II for Autoimmune Disease, Shows Anti-SARS-CoV-2 and Broad-Spectrum Antiviral Efficacy In Vitro [mdpi.com]

- 9. This compound calcium, a next generation DHODH inhibitor for the Treatment of relapsing-remitting multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. imux.com [imux.com]

- 11. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A double‐blind, randomized, placebo‐controlled phase 2 trial evaluating the selective dihydroorotate dehydrogenase inhibitor this compound calcium in relapsing‐remitting multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. neurologylive.com [neurologylive.com]

- 15. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 16. fiercebiotech.com [fiercebiotech.com]

- 17. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 18. This compound Calcium in Patients With Moderate-to-Severe Ulcerative Colitis: A Randomized, Placebo-Controlled, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Safety and Dose-Response of this compound Calcium in Relapsing Multiple Sclerosis: Extended Results of a Placebo-Controlled Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: DHODH Inhibition Assay Using Vidofludimus

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[1] This pathway is essential for the proliferation of rapidly dividing cells, including activated lymphocytes, making DHODH a key therapeutic target for autoimmune diseases and cancer.[2][3][4] Vidofludimus (IMU-838) is a potent and selective second-generation inhibitor of human DHODH.[5][6] It has demonstrated immunomodulatory effects by metabolic stress induction in highly active T and B immune cells, leading to a reduction in their activity.[7][8] This document provides detailed protocols for assessing the inhibitory activity of this compound against DHODH.

Signaling Pathway

DHODH is a mitochondrial enzyme that plays a pivotal role in the de novo pyrimidine synthesis pathway, which is crucial for DNA and RNA synthesis in proliferating cells like activated T and B lymphocytes.[2] By inhibiting DHODH, this compound depletes the pyrimidine pool, which in turn suppresses the proliferation of these immune cells and reduces the production of pro-inflammatory cytokines.[2][7] Interestingly, this compound has a dual mechanism of action and has also been shown to activate the nuclear receptor related 1 (Nurr1), a transcription factor with neuroprotective functions.[7][9][10][11]

Caption: DHODH role in pyrimidine synthesis and this compound inhibition.

Quantitative Data Summary

The inhibitory potency of this compound against DHODH has been determined in various studies. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the efficacy of an inhibitor.

| Compound | Enzyme Source | IC50 (nM) | Reference |

| This compound | Human DHODH | 134 | [12][13] |

| This compound calcium (IMU-838) | Human DHODH | 160 | [5][9] |

| Teriflunomide | Human DHODH | 420 | [5] |

Experimental Protocols

Two primary methods for determining DHODH inhibition are spectrophotometric assays and Enzyme-Linked Immunosorbent Assays (ELISA).

Spectrophotometric DHODH Inhibition Assay

This protocol is adapted from established methods for measuring DHODH activity through the reduction of a chromogenic substrate.[1][12]

Principle:

The enzymatic activity of DHODH is determined by monitoring the reduction of 2,6-dichloroindophenol (DCIP), which serves as an electron acceptor. The oxidation of dihydroorotate by DHODH is coupled to the reduction of DCIP, leading to a decrease in absorbance at 600 nm. The rate of this decrease is proportional to the DHODH activity.

Materials:

-

Recombinant Human DHODH

-

L-Dihydroorotic acid

-

Decylubiquinone

-

2,6-dichloroindophenol (DCIP)

-

This compound

-

Assay Buffer: 50 mM Tris, 150 mM KCl, 0.1% Triton X-100, pH 8.0

-

96-well microplate

-

Spectrophotometer capable of kinetic reads at 600 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of L-Dihydroorotic acid in DMF.

-

Prepare a stock solution of Decylubiquinone in DMSO.

-

Prepare a stock solution of DCIP in the assay buffer.

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in the assay buffer to achieve the final desired concentrations.

-

-

Assay Reaction:

-

In a 96-well plate, add 50 µL of the diluted recombinant human DHODH (e.g., 0.4 µg/mL in assay buffer).

-

Add the this compound dilutions or vehicle control to the wells.

-

Prepare a substrate mixture containing L-dihydroorotic acid (e.g., 100 µM), decylubiquinone (e.g., 50 µM), and DCIP (e.g., 60 µM) in the assay buffer.[12]

-

Initiate the reaction by adding 50 µL of the substrate mixture to each well.

-

Include a substrate blank containing assay buffer and the substrate mixture without the enzyme.

-

-

Data Acquisition:

-

Immediately measure the decrease in absorbance at 600 nm in kinetic mode for 5 minutes.[14]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for the control (no inhibitor).

-

Calculate the initial reaction velocity in the presence of the inhibitor (Vᵢ).

-

Determine the percent inhibition using the formula: % Inhibition = (1 - (Vᵢ / V₀)) * 100.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

ELISA-Based DHODH Inhibition Assay

This protocol outlines a competitive ELISA-based approach to quantify the inhibition of this compound on DHODH.

Principle:

This assay measures the amount of active DHODH remaining in a sample after incubation with an inhibitor. A microplate is pre-coated with an antibody specific to DHODH. The sample containing DHODH and the inhibitor is added to the wells. The amount of bound DHODH is then detected using a biotinylated detection antibody and a streptavidin-HRP conjugate, followed by a colorimetric substrate. The color intensity is inversely proportional to the degree of DHODH inhibition.

Materials:

-

Human DHODH ELISA Kit

-

Recombinant Human DHODH

-

This compound

-

Wash Buffer

-

Substrate Solution (TMB)

-

Stop Solution

-

96-well plate pre-coated with anti-DHODH antibody

-

Microplate reader

Procedure:

-

Inhibition Reaction:

-

In separate tubes, pre-incubate a fixed concentration of recombinant human DHODH with varying concentrations of this compound for a specified time (e.g., 30 minutes) at 37°C. Include a control with no inhibitor.

-

-

ELISA Protocol:

-

Prepare all reagents, standards, and samples as per the ELISA kit manual.[15][16][17][18]

-

Add 100 µL of the pre-incubated DHODH-Vidofludimus mixtures to the appropriate wells of the pre-coated microplate.

-